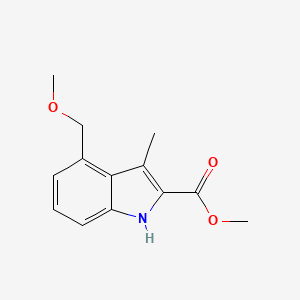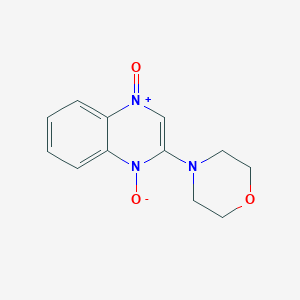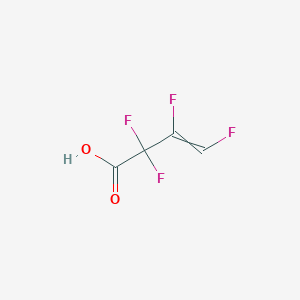
2,2,3,4-Tetrafluorobut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,4-Tetrafluorobut-3-enoic acid is a fluorinated carboxylic acid with the molecular formula C4H4F4O2. This compound is characterized by the presence of four fluorine atoms and a double bond within its carbon chain, making it a unique and interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4-Tetrafluorobut-3-enoic acid can be achieved through various methods. One common approach involves the fluorination of butenoic acid derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of environmentally benign fluorinating agents and solvents is also a key consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,4-Tetrafluorobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding tetrafluorobutanoic acid.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Fluorinated carboxylic acids.
Reduction: Tetrafluorobutanoic acid.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,3,4-Tetrafluorobut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of 2,2,3,4-Tetrafluorobut-3-enoic acid involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The double bond in the molecule also plays a crucial role in its reactivity, enabling it to participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetrafluorobutanoic acid: Lacks the double bond present in 2,2,3,4-Tetrafluorobut-3-enoic acid.
2,2,3,4-Tetrafluorobut-2-enoic acid: Similar structure but with the double bond located at a different position.
This compound ethyl ester: An ester derivative of the compound
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This structural configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
64100-35-2 |
|---|---|
Molekularformel |
C4H2F4O2 |
Molekulargewicht |
158.05 g/mol |
IUPAC-Name |
2,2,3,4-tetrafluorobut-3-enoic acid |
InChI |
InChI=1S/C4H2F4O2/c5-1-2(6)4(7,8)3(9)10/h1H,(H,9,10) |
InChI-Schlüssel |
BAMJUHCNDBQFII-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(C(=O)O)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)
![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)
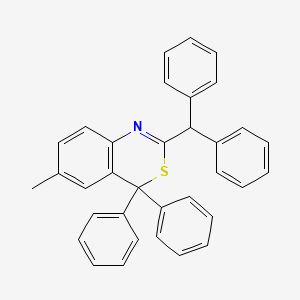

![N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide](/img/structure/B14492280.png)
![{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane](/img/structure/B14492283.png)
![4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate](/img/structure/B14492286.png)

![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
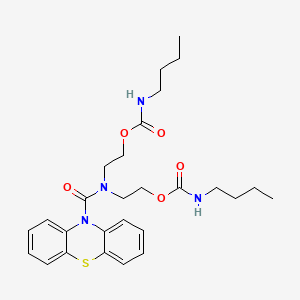
![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)

